molecular formula C16H17NO5S B2630426 N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine CAS No. 1009535-60-7

N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine

Cat. No. B2630426
M. Wt: 335.37
InChI Key: OQLREDZXXMDXOE-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine, also known as MSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSPA is a non-proteinogenic amino acid that has a unique chemical structure, which makes it an interesting molecule for researchers to study.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of β-Alanines and Derivatives : Research by Baltrushis et al. (1982) explored the synthesis of N-(4-Hydroxyphenyl)-β-alanine and its derivatives, leading to the formation of hydrazides, dihydro-, and thiodihydrouracils. These compounds were further modified to produce ureido and thioureido acids, showcasing a method for creating complex derivatives from simpler β-alanine structures (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982).

  • Cyclization of N-Substituted β-Alanines : Mickevičius et al. (2004) investigated the synthesis and cyclization of N-(4-Phenoxyphenyl)-β-alanines, producing dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone derivatives. This study highlights the potential for creating bioactive compounds through the cyclization of N-substituted β-alanines (Mickevičius, Mickevicius, & Vaickelionienė, 2004).

Potential Biological Activities

  • Inhibition of Enzymes : Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates, including compounds with arylsulfonyl-N-2-nitrobenzyl-L-alanine, demonstrating their efficacy as bacterial collagenase inhibitors. This suggests potential applications of related compounds in developing enzyme inhibitors (Clare, Scozzafava, & Supuran, 2001).

properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12(16(18)19)17(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLREDZXXMDXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine

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